1-Methyl-2H-benzimidazol-1-ium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
847982-74-5 |
|---|---|
Molecular Formula |
C8H9N2+ |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
1-methyl-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H9N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3/q+1 |
InChI Key |
ULZCNKSCWHBYDT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2h Benzimidazol 1 Ium and Its Derivatives
Classical and Expedient Synthetic Routes to Benzimidazolium Salts
Traditional and modern expedient methods provide reliable access to a wide array of benzimidazolium salts. These routes often involve direct functionalization of the benzimidazole (B57391) nitrogen atoms or the de novo construction of the bicyclic ring system.
The most direct route to 1,3-disubstituted benzimidazolium salts, including the parent 1-methyl derivative, is the N-functionalization, specifically N-alkylation, of a benzimidazole core. researchgate.net This typically involves the sequential or direct dialkylation of 1H-benzimidazole. The process often begins with the deprotonation of the benzimidazole N-H group using a base, followed by the introduction of an alkylating agent. researchgate.net
Commonly employed bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). researchgate.netgsconlinepress.com Alkylating agents can range from simple alkyl halides like methyl iodide to more complex benzyl (B1604629) halides. researchgate.netgsconlinepress.com For instance, the synthesis of N-benzyl or N-(4-substitutedbenzyl) benzimidazolium salts has been achieved through the reaction of N-alkylbenzimidazole with various benzyl halides. tubitak.gov.tr
One efficient method involves conducting the N-alkylation in an aqueous basic medium containing a surfactant like sodium dodecyl sulfate (B86663) (SDS). lookchem.com This approach can enhance reaction rates by mitigating solubility issues, with high yields of N-alkylated products achieved in short reaction times. lookchem.com For less reactive alkyl halides, moderate heating to around 55-60°C may be necessary. researchgate.netlookchem.com
The table below summarizes various conditions for N-alkylation of benzimidazoles.
| Starting Material | Alkylating Agent | Base | Solvent/Medium | Conditions | Yield | Reference |
| Benzimidazole | Allyl bromide | NaOH | 50% aq. NaOH-SDS | Ambient Temp. | High | lookchem.com |
| 2-Methylbenzimidazole | Benzyl chloride | K₂CO₃ | DMF/H₂O | Microwave | High | tubitak.gov.tr |
| N-Alkylbenzimidazole | Various Alkyl Halides | - | DMF | - | 81-97% | beilstein-journals.org |
| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride/bromide | K₂CO₃ | - | - | 50-86% | gsconlinepress.com |
| Benzimidazole | Methyl trifluoroacetate | CH₃ONa | DMF | Room Temp. | 72% | chemicalbook.com |
This table is generated based on data from the text and is for illustrative purposes.
The foundational benzimidazole ring system is classically synthesized via the condensation of o-phenylenediamine (B120857) with a one-carbon (C1) source. mdpi.comijariie.com This method, known as the Phillips synthesis, traditionally involves reacting o-phenylenediamine with carboxylic acids or their derivatives (such as esters, amides, or chlorides) under harsh dehydrating conditions, often requiring high temperatures and strong acids like polyphosphoric acid. ijariie.comscirp.orgajrconline.org For example, 2-methyl-1H-benzimidazole can be synthesized in high yield by condensing o-phenylenediamine with glacial acetic acid. banglajol.info
More contemporary approaches utilize aldehydes as the C1 source. mdpi.comrsc.org The reaction proceeds through a dehydrogenative coupling followed by oxidative cyclodehydrogenation. mdpi.com Numerous catalytic systems have been developed to make this process more efficient and environmentally benign, often allowing the reaction to proceed under milder conditions. scirp.orgdoi.org For instance, the condensation of o-phenylenediamine with various aldehydes can be carried out at room temperature or with gentle heating in solvents like ethanol (B145695) or acetonitrile. ijariie.comorganic-chemistry.org
A noteworthy atom-economic route involves reacting N¹,N²-diarylbenzene-1,2-diamines with triethyl orthoformate. researchgate.net The subsequent in-situ alkoxy abstraction using trimethylsilyl (B98337) chloride (TMSCl) triggers the concomitant closure of the imidazole (B134444) ring to form the desired benzimidazolium chloride salts. researchgate.net
The table below showcases different condensation approaches to benzimidazole synthesis.
| Reactant 1 | Reactant 2 (C1 Source) | Catalyst/Reagent | Conditions | Product | Reference |
| o-Phenylenediamine | Glacial Acetic Acid | - | Reflux | 2-Methyl-1H-benzimidazole | banglajol.info |
| o-Phenylenediamine | Various Aldehydes | H₂O₂/HCl | Room Temp. | 2-Substituted Benzimidazoles | organic-chemistry.org |
| o-Phenylenediamine | Various Aldehydes | Phosphoric Acid | 50 °C | 1,2-Disubstituted Benzimidazoles | nih.gov |
| N¹,N²-Diarylbenzene-1,2-diamine | Triethyl Orthoformate | TMSCl | - | 1,3-Diarylbenzimidazolium Chloride | researchgate.net |
| o-Phenylenediamine | D-Glucose | TsOH | - | N-Substituted Benzimidazoles | rsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Regioselective Synthesis and Diversification of the Benzimidazole Core
Achieving specific substitution patterns on the benzimidazolium ring is crucial for fine-tuning its electronic and steric properties. Regioselective synthesis allows for the controlled introduction of functional groups at desired positions.
Regioselectivity in benzimidazole synthesis can be controlled at various stages. When starting with a substituted o-phenylenediamine, the substituents on the benzene (B151609) ring are carried into the final product. For instance, reacting a substituted o-phenylenediamine with an aldehyde can lead to a regiodefined N-arylmethyl-2-substituted benzimidazole. rsc.org
More advanced strategies involve the direct C-H activation of a pre-formed benzimidazole or aryl-benzimidazole derivative. nycu.edu.tw Palladium catalysis, in particular, has proven effective for the regioselective C-H arylation of 2-aryl-benzimidazoles. nycu.edu.tw The benzimidazole nitrogen acts as a directing group, guiding the palladium catalyst to functionalize the ortho C-H bond of the 2-substituted aryl ring. This method provides a direct route to 2-(2'-biphenyl)-benzimidazoles. nycu.edu.tw The choice of solvent and additives, such as silver salts (e.g., AgOTf), is critical for achieving high regioselectivity and yield. nycu.edu.tw
The regioselectivity of certain catalytic reactions can also be controlled by the choice of base and solvent. nih.govacs.org For example, in the cyclocarbonylative Sonogashira coupling to form chromones, which involves benzimidazolium salt-derived catalysts, the use of diethylamine (B46881) as the base and DMF as the solvent was found to control the regioselectivity of the reaction. nih.govacs.org
The synthesis of complex benzimidazolium derivatives, such as those with specific chirality or multiple functional groups, often requires multi-step protocols. The synthesis of C₂-symmetric chiral benzimidazolium salts is a prime example. mdpi.com
A representative synthesis starts with the Buchwald-Hartwig coupling of 1,2-dibromobenzene (B107964) with a chiral amine, such as (S)-α-methylbenzylamine, to produce a chiral N,N'-disubstituted diamine. mdpi.com This intermediate is then treated with triethyl orthoformate and hydrochloric acid to form the benzimidazolium chloride salt. To improve handling, the hygroscopic chloride salt can be converted to the corresponding iodide salt via anion metathesis with sodium iodide. mdpi.com This multi-step approach allows for the construction of sophisticated chiral ligands for asymmetric catalysis. mdpi.com
Another multi-step strategy involves the initial synthesis of bis-benzimidazoles, which are then further functionalized. innovareacademics.in For example, a bis-benzimidazole can be reacted with 1,2-dichloroethane (B1671644) to introduce an N-alkyl linker, which can then be further reacted with other heterocycles like 2-mercaptobenzothiazole (B37678) to create more complex, linked structures. innovareacademics.in
Catalytic Approaches in Benzimidazolium Salt Synthesis
Catalysis plays a pivotal role in the modern synthesis of benzimidazolium salts and their precursors, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
A wide range of catalysts have been employed for the key condensation step between o-phenylenediamines and aldehydes. These include:
Lewis Acids: Zinc triflate (Zn(OTf)₂) has been reported as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles in refluxing ethanol. scirp.org Other examples include bismuth nitrate (B79036) and lanthanum chloride. ijariie.comrsc.org
Brønsted Acids: Phosphoric acid and p-toluenesulfonic acid have been used as effective homogeneous catalysts. rsc.orgnih.gov A novel benzimidazole-based Brønsted acidic ionic salt, benzimidazolium dihydrogen phosphate, has also been synthesized and used as a recyclable catalyst. chemmethod.com
Heterogeneous Catalysts: Supported gold nanoparticles (AuNPs), for example on ceria (CeO₂), can catalyze the one-pot synthesis of 2-aryl-benzimidazoles from alcohols and diamines. mdpi.com Other heterogeneous systems include ZnFe₂O₄ nanoparticles, which can be used under ultrasonic irradiation and recycled multiple times. doi.org
Palladium Catalysts: Palladium complexes are not only used for C-H activation as mentioned earlier, but benzimidazolium salts themselves are crucial precursors for palladium-N-heterocyclic carbene (Pd-NHC) complexes. tubitak.gov.trbeilstein-journals.org These complexes are highly active catalysts for C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling, which is used to synthesize biaryl compounds, including complex benzimidazole derivatives. tubitak.gov.trbeilstein-journals.orgresearchgate.net The in-situ formation of palladium nanoparticles (PdNPs) from a system containing a benzimidazolium salt and a palladium source like Pd(OAc)₂ can also effectively catalyze such reactions, often enhanced by microwave irradiation. tubitak.gov.tr
The table below highlights several catalytic systems used in benzimidazole synthesis.
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Condensation | Zinc Triflate (Zn(OTf)₂) | o-Phenylenediamine, Aldehydes | Homogeneous, Efficient | scirp.org |
| Condensation | ZnFe₂O₄ Nanoparticles | o-Phenylenediamine, Aldehydes | Heterogeneous, Recyclable, Ultrasonic Irradiation | doi.org |
| Condensation | Supported Gold Nanoparticles | o-Phenylenediamine, Aldehydes | Heterogeneous, Green method | mdpi.com |
| C-H Arylation | Palladium(II) Acetate (B1210297) / AgOTf | 2-Aryl-benzimidazole, Iodobenzene | High Regioselectivity | nycu.edu.tw |
| Condensation | Phosphoric Acid | o-Phenylenediamine, Benzaldehyde | Homogeneous, Mild Conditions | nih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Benzimidazolium Salt | Aryl Halides, Arylboronic Acids | In-situ Pd-NHC formation, Microwave-assisted | tubitak.gov.tr |
This table is generated based on data from the text and is for illustrative purposes.
Green Chemistry Principles Applied to 1-Methyl-2H-benzimidazol-1-ium Synthesis
The synthesis of this compound salts is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com Conventional methods for preparing benzimidazole derivatives often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, leading to significant environmental cost and waste. chemmethod.comajrconline.org In contrast, green methodologies focus on improving efficiency and sustainability by employing alternative energy sources, environmentally benign solvents, and efficient catalytic systems. chemmethod.comijprt.org
The preparation of this compound typically involves a two-step process: first, the synthesis of the 1-methylbenzimidazole (B167850) precursor, followed by N-alkylation to form the desired benzimidazolium salt. Green chemistry principles can be applied to both stages of this synthesis.
A significant focus of green synthesis is the use of alternative energy sources like microwave irradiation and ultrasonic waves, which offer substantial advantages over conventional heating. ijprt.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and increase product yields in the synthesis of benzimidazolium salts. researchgate.net For instance, the N-alkylation of 1-methyl-2-arylbenzimidazole derivatives to form 1,3-dialkyl-2-arylbenzimidazolium salts saw reaction times decrease from 3-6 hours with conventional heating to just 5-35 minutes under microwave conditions, with yields increasing from a 4-71% range to 64-96%. researchgate.net This efficiency is attributed to the direct heating of the solvent and reactants at a molecular level. ijprt.org
Ultrasound-assisted synthesis is another effective green technique. researchgate.net Sonochemical methods promote chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones without increasing the bulk temperature of the reaction. ijprt.orgresearchgate.net This method has been successfully used for synthesizing various benzimidazole derivatives, often resulting in high yields, shorter reaction times, and simpler work-up procedures. researchgate.netnih.govscispace.com For example, the synthesis of benzimidazolylacrylonitriles using ultrasound was completed in 10-13 minutes in water, with yields between 86% and 98%. scispace.com
The choice of solvent is a critical component of green synthesis. Traditional syntheses often rely on volatile and toxic organic solvents like dimethylformamide (DMF). researchgate.netchemicalbook.com Green approaches prioritize the use of safer, more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scispace.com Other green solvents, such as polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DES), have also been employed successfully in benzimidazole synthesis, offering good yields and simplified product isolation. chemmethod.commdpi.com In many cases, reactions can be performed under solvent-free conditions, which represents an even greener approach by completely eliminating solvent waste. chemmethod.commdpi.comresearchgate.net
Catalysis is another area where green principles have made a significant impact. The move is away from stoichiometric reagents and harsh acids toward the use of efficient and recyclable catalysts. chemmethod.com For the synthesis of benzimidazole precursors, catalysts like erbium triflate (Er(OTf)₃) and phosphoric acid have been used under mild conditions to produce high yields efficiently. mdpi.comresearchgate.netnih.gov The use of reusable nanocatalysts, such as calcium aluminate (CaAl₂O₄), further enhances the green credentials of the synthesis by allowing for easy separation and reuse over multiple cycles with minimal loss of activity. tandfonline.com
The following tables summarize and compare findings from research into green synthetic methods for benzimidazole and benzimidazolium salt derivatives, which are analogous to the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazolium Salts Data derived from the synthesis of 1,3-dialkyl-2-arylbenzimidazolium salts, which is a process comparable to the synthesis of this compound derivatives.
| Parameter | Conventional Heating | Microwave Irradiation | Citation |
| Reaction Time | 3 - 6 hours | 5 - 35 minutes | researchgate.net |
| Product Yield | 4% - 71% | 64% - 96% | researchgate.net |
| Energy Input | High (prolonged heating) | Low (short duration) | ijprt.org |
| Process | Bulk heating, slower | Direct molecular heating, rapid | ijprt.org |
Table 2: Green Solvents and Catalysts in Benzimidazole Synthesis This table highlights green methodologies applicable to the synthesis of the 1-methylbenzimidazole precursor.
| Method | Catalyst / Solvent | Key Advantages | Yields | Citation |
| Solvent-Free | Erbium triflate (Er(OTf)₃) | Short reaction times (5-10 min), high selectivity, environmentally mild. | 86% - 99% | mdpi.com |
| Aqueous Synthesis | Ultrasound Irradiation | Environmentally benign, simple work-up, very short reaction times. | 86% - 98% | scispace.com |
| Reusable Catalyst | Calcium aluminate (CaAl₂O₄) | Low-cost, reusable catalyst, avoids harmful solvents. | ~94% | tandfonline.com |
| Deep Eutectic Solvent | Choline Chloride:o-PDA | Solvent acts as reagent, high yields, simple work-up. | ~88% | mdpi.com |
| Mild Acid Catalysis | Phosphoric Acid | Homogeneous catalyst, mild conditions (50°C), short reaction time. | ~90% | nih.gov |
By integrating these green chemistry principles—utilizing alternative energy sources, employing benign solvents or solvent-free conditions, and using efficient, recyclable catalysts—the synthesis of this compound and its derivatives can be made significantly more sustainable and environmentally responsible. chemmethod.com
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2h Benzimidazol 1 Ium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-Methyl-2H-benzimidazol-1-ium, both ¹H and ¹³C NMR provide critical data for confirming the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the protons on the benzimidazole (B57391) core, and the specific proton at the C2 position.
Analysis of related benzimidazole structures, such as 1-methylbenzimidazole (B167850), shows that the methyl group protons typically appear as a singlet. mdpi.com For instance, in 2-methyl-1H-benzo[d]imidazole, the methyl protons (CH₃) present as a singlet at approximately 2.64 ppm when measured in CDCl₃. rsc.org The aromatic protons of the benzene (B151609) ring usually appear in the range of 7.2 to 7.8 ppm, with their splitting patterns (e.g., doublets, triplets, or multiplets) revealing their coupling relationships. rsc.org The specific chemical shift for the C2-H proton in the this compound cation would be a key identifier, distinguishing it from other isomers and related compounds.
Table 1: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|---|---|
| 2-methyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | CH₃ | 2.64 | s |
| Aromatic-H | 7.24-7.19 | m | ||
| Aromatic-H | 7.55 | dd | ||
| 1-methyl-benzimidazole mdpi.com | DMSOd₆ | Aromatic-H (C7) | 110.1 | - |
Note: 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet. Data for this compound is not available and is inferred from related structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of the carbon atoms.
For example, in the related compound 2-cyclohexyl-1H-benzo[d]imidazole, the C2 carbon appears at 157.4 ppm in DMSO, while the aromatic carbons are observed between 114.7 and 138.4 ppm. rsc.org In 1-methyl-benzimidazole, the C4 and C7 carbons show distinct shifts at 120.4 ppm and 109.5 ppm respectively in CDCl₃, highlighting the influence of the nitrogen atoms. mdpi.com The specific chemical shift of the C2 carbon and the methyl carbon in this compound would be crucial for its definitive identification.
Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives
| Compound | Solvent | Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|---|---|
| 2-cyclohexyl-1H-benzo[d]imidazole rsc.org | DMSO | C2 | 157.4 |
| Aromatic Carbons | 114.7 - 138.4 | ||
| Cyclohexyl Carbons | 26.0 - 33.8 | ||
| 1-methyl-benzimidazole mdpi.com | CDCl₃ | C2 | Not specified |
| C4 | 120.4 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key vibrational modes would include C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching within the heterocyclic and benzene rings, and various bending vibrations.
In related benzimidazole compounds, the C=N stretching vibration is typically observed around 1489 cm⁻¹. ijsr.net The C=C stretching vibrations of the aromatic ring usually appear in the region of 1600-1450 cm⁻¹. ijsr.net The spectra of N-alkylated benzimidazoles show a characteristic shift in the C=N band upon complexation, indicating the involvement of the ring nitrogen.
Table 3: Key FT-IR Vibrational Frequencies for Benzimidazole Derivatives
| Compound/Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Benzimidazole Ring | C=N Stretch | ~1420 - 1490 ijsr.netresearchgate.net |
| Benzene Ring | C=C Stretch | ~1450 - 1600 ijsr.net |
| Aliphatic C-H | C-H Stretch | ~2800 - 3000 orientjchem.org |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon framework of aromatic and heterocyclic systems.
For benzimidazole-type structures, Raman spectra can clearly show the ring breathing modes and other skeletal vibrations that may be weak in the IR spectrum. For instance, the S-C stretch in related thiocyanate (B1210189) complexes is well-observed in Raman spectra between 700 and 800 cm⁻¹. researchgate.net The C-C stretching vibrations in heterocyclic rings are also prominent in Raman spectra. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent ion and offers structural clues based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
The mass spectrum of the cation would show a prominent peak corresponding to its molecular weight. For example, the related compound 2-(1,2-diferrocenylvinyl)-1-methylbenzimidazole shows a molecular ion peak [M]⁺ that confirms its structure. scirp.org The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would yield smaller, stable charged fragments. Analyzing these fragments helps to piece together the original structure, confirming the presence of the methyl group and the benzimidazole core.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectra of benzimidazolium salts are characterized by transitions within the aromatic system. Studies on various substituted 1-methylbenzimidazolium salts in methanol (B129727) reveal distinct absorption bands in the UV region. For instance, the UV-Vis spectrum of 1-methyl-3-butyl-1-H-benzo[d]imidazol-3-ium bromide shows a maximum absorption (λmax) at 276 nm. nih.gov In comparison, 1,3-dibenzyl-1-H-benzo[d]imidazol-3-ium chloride exhibits an absorption maximum at a lower wavelength of 226 nm. nih.govroyalsocietypublishing.org The position of the absorption maxima can be influenced by the nature of the substituents on the benzimidazolium core and the solvent used.
The electronic transitions are generally assigned to π-π* transitions within the benzimidazole ring system. The presence of different alkyl or aryl groups at the nitrogen atoms can modulate the energy levels of the molecular orbitals involved in these transitions, leading to shifts in the absorption maxima.
Table 1: Electronic Absorption Data for Selected Benzimidazolium Salts in Methanol
| Compound | λmax (nm) | Reference |
| 1-Methyl-3-butyl-1-H-benzo[d]imidazol-3-ium bromide | 276 | nih.gov |
| 1,3-Dibenzyl-1-H-benzo[d]imidazol-3-ium chloride | 226 | nih.govroyalsocietypublishing.org |
| 1-((1S,2R,4S)-(+)-menthyloxymethyl)-3-methyl Benzimidazolium chloride | 273 | nih.gov |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.escarleton.edu This method provides detailed information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing. uhu-ciqso.escarleton.edu For the purpose of this article, the crystallographic data of 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide, a close structural analog of the title compound, will be discussed to infer the structural characteristics of the 1-methylbenzimidazolium core. researchgate.net
Elucidation of Molecular Conformation and Torsion Angles
The single-crystal X-ray diffraction study of 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide reveals significant details about its molecular conformation. researchgate.net The benzimidazole ring system is nearly planar, a common feature for this heterocyclic core. iucr.org The planarity is crucial for understanding the electronic properties and potential for π-stacking interactions.
Table 2: Selected Crystallographic Data for 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide
| Parameter | Value | Reference |
| Chemical Formula | C10H13IN2O | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2nb | researchgate.net |
| a (Å) | 6.5690 (7) | researchgate.net |
| b (Å) | 10.1342 (10) | researchgate.net |
| c (Å) | 16.9357 (19) | researchgate.net |
| V (ų) | 1127.4 (2) | researchgate.net |
| Z | 4 | researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of benzimidazolium salts is governed by a variety of intermolecular interactions, including electrostatic forces, hydrogen bonds, and van der Waals interactions. iucr.orgorientaljphysicalsciences.org In the solid state of 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide, the cations and anions are arranged in layers. researchgate.net A significant contributor to the crystal packing is the presence of π-π stacking interactions between the planar benzimidazolium rings of adjacent cations. researchgate.net The centroid-centroid distances for these interactions are in the range of 3.606 (5) to 3.630 (5) Å. researchgate.net
Hydrogen Bonding Networks and Supramolecular Architecture
Hydrogen bonding is a predominant intermolecular force that dictates the supramolecular architecture of benzimidazolium salts in the solid state. rsc.orgrsc.orgpsu.edu In the crystal structure of 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide, the cations are connected to the iodide anions via O-H···I hydrogen bonds. researchgate.net Additionally, a weak intramolecular C-H···O hydrogen bond is observed. researchgate.net
In more complex systems, a network of hydrogen bonds can be formed. For example, in the crystal structure of tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-κ2O,O′)lanthanate(III), several N-H···O hydrogen-bonding interactions exist between the cations and the nitrate (B79036) anions. iucr.org Furthermore, weak C-H···O hydrogen bonds between the cations and anions consolidate the three-dimensional arrangement. iucr.org The interplay of these various hydrogen bonds, along with other intermolecular forces, leads to the formation of complex and often robust supramolecular structures. acs.org
Computational and Quantum Chemical Investigations of 1 Methyl 2h Benzimidazol 1 Ium
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Computational studies employing Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and optimizing the geometry of 1-Methyl-2H-benzimidazol-1-ium. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with basis sets such as 6-311G(d,p), is a prevalent method for these calculations. researchgate.netmdpi.com This approach allows for the determination of the most stable conformation of the molecule, representing its state of lowest energy. mdpi.com
The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole (B57391) structures, DFT calculations have been used to determine these geometric parameters with a high degree of accuracy when compared to experimental X-ray diffraction data. mdpi.com These computational models provide a foundational understanding of the molecule's three-dimensional structure, which is essential for interpreting its chemical behavior and reactivity. The optimized geometry serves as the basis for subsequent calculations of other molecular properties. mdpi.com
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Levels and Gaps
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comirjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acs.orgwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a larger energy gap implies greater stability. irjweb.com This gap is instrumental in explaining charge transfer interactions within the molecule. researchgate.netirjweb.com For benzimidazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the aromatic rings, which stabilizes the molecule during chemical reactions through electron delocalization. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap correlates with higher reactivity and polarizability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color-coded scheme. uni-muenchen.de
Typically, regions with negative electrostatic potential, colored red, are susceptible to electrophilic attack as they are electron-rich. mdpi.comresearchgate.net Conversely, areas with positive electrostatic potential, depicted in blue, are prone to nucleophilic attack due to electron deficiency. mdpi.comresearchgate.net Green areas represent neutral or near-zero potential. researchgate.net For benzimidazole derivatives, MEP analysis can identify the nitrogen atoms and specific regions of the aromatic rings as potential sites for electrophilic or nucleophilic interactions, providing insights into their chemical behavior. researchgate.net
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Calculations
Quantum chemical calculations are a powerful method for predicting and validating spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These theoretical predictions are often compared with experimental results to confirm the molecular structure. mdpi.comresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netbeilstein-journals.org Theoretical calculations for model compounds like 1-methyl-1H-benzimidazole have shown excellent agreement with experimental data, aiding in the correct assignment of chemical shifts, especially in molecules where tautomerism can complicate spectra. beilstein-journals.org
IR Spectroscopy: Theoretical IR spectra are calculated to identify the vibrational modes of the molecule. mdpi.comacs.org The calculated frequencies are often scaled to better match the experimental data. mdpi.comresearchgate.net These calculations help in assigning specific vibrational bands to functional groups within the molecule, such as C-H, C=N, and C=C stretching modes in the benzimidazole ring. royalsocietypublishing.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). mdpi.commdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com These calculations provide insights into the electronic transitions occurring within the molecule. acs.org
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data
| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |
|---|---|---|
| NMR | Chemical Shifts (δ) | Structural elucidation and assignment of proton and carbon signals. beilstein-journals.org |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. royalsocietypublishing.org |
| UV-Vis | Absorption Maxima (λmax) | Understanding electronic transitions and chromophoric systems. mdpi.com |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of materials are crucial for their application in photonics and optoelectronics. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ). nih.gov Computational methods, particularly DFT, are used to calculate these properties. acs.orgresearchgate.net
A large NLO response is often associated with molecules that have a small HOMO-LUMO energy gap, as this facilitates intramolecular charge transfer. nih.gov Benzimidazole derivatives have been identified as promising candidates for NLO materials. acs.org Theoretical studies focus on calculating the first-order hyperpolarizability (β) to assess the second-order NLO response. The magnitude of β indicates the potential of the molecule for applications such as frequency doubling in lasers. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to investigate non-covalent interactions within and between molecules. researchgate.netresearchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are critical for understanding crystal packing and supramolecular assembly. researchgate.netscielo.org.mx
QTAIM: This theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net It can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. scielo.org.mx
RDG Analysis: RDG is a method used to visualize weak non-covalent interactions. researchgate.netscielo.org.mx It generates isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion, providing a visual representation of how molecules interact in a condensed phase. scielo.org.mx For benzimidazole systems, these analyses have been used to elucidate the role of hydrogen bonding and π-π stacking in their crystal structures. researchgate.net
Reactivity Profiles and Derivatization Chemistry of 1 Methyl 2h Benzimidazol 1 Ium
Generation of N-Heterocyclic Carbenes (NHCs) from 1-Methyl-2H-benzimidazol-1-ium Precursors
The primary chemical utility of this compound salts lies in their role as stable precursors to N-heterocyclic carbenes. arabjchem.orgbohrium.com These NHCs are potent σ-donating ligands that form robust bonds with transition metals, making them invaluable in catalysis. arabjchem.orgnih.gov The generation of the carbene is typically achieved by deprotonation of the benzimidazolium salt at the C2 position. arabjchem.org
The most direct and widely employed method for generating NHCs from their benzimidazolium salt precursors is through deprotonation using a strong base. beilstein-journals.orgnih.gov This reaction is often performed in situ to avoid the isolation of the free carbene, which can be sensitive to air and moisture. beilstein-journals.org The choice of base is critical and can influence reaction outcomes.
Commonly used bases include alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK), and metal oxides like silver(I) oxide (Ag₂O). bohrium.comnih.gov For instance, the synthesis of silver(I)-NHC complexes, which are excellent carbene-transfer agents, is achieved by reacting 1,3-disubstituted benzimidazolium salts with Ag₂O. arabjchem.orgbohrium.com This process involves an in situ deprotonation of the salt to form the Ag(I)-NHC complex directly. bohrium.com Similarly, palladium-NHC complexes can be synthesized from benzimidazolium salts, often in the presence of a base to facilitate the deprotonation and subsequent complexation. nih.gov
| Base | Typical Application | Reference |
|---|---|---|
| Potassium tert-butoxide (t-BuOK) | In situ generation of NHCs for catalysis; studies of complex decomposition. | nih.gov |
| Silver(I) Oxide (Ag₂O) | Synthesis of Ag(I)-NHC complexes via in situ deprotonation. | arabjchem.orgbohrium.com |
| Potassium Hydroxide (B78521) (KOH) | Used in aqueous or biphasic systems for base-mediated transformations. | nih.gov |
While base-mediated deprotonation is common, alternative strategies have been developed to generate NHCs under milder, base-free conditions. beilstein-journals.org A prominent example is the use of NHC·CO₂ adducts, which are zwitterionic carboxylates. beilstein-journals.orguliege.be These adducts are formed by the reaction of a free NHC with carbon dioxide and are often stable, crystalline solids that are easier to handle than the corresponding free carbenes. uliege.be
The NHC can be regenerated from the NHC·CO₂ adduct by thermal decarboxylation, releasing gaseous CO₂ and leaving the active carbene. tcichemicals.comresearchgate.net This method is advantageous as it avoids the presence of a strong base and the formation of byproduct salts, which can interfere with catalytic processes. tcichemicals.com The thermal lability of these adducts varies, but they can effectively serve as NHC precursors for creating catalytic systems in situ. uliege.benih.gov For example, imidazol(in)ium-2-carboxylates have been shown to be effective NHC-transfer agents in ruthenium-catalyzed olefin metathesis. uliege.be The adduct is simply heated with a metal precursor to form the active M-NHC complex. tcichemicals.com
| Method | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Base-Mediated Deprotonation | Proton abstraction from C2 position by a strong base. | Direct, widely applicable. | Requires strong base; byproduct salt formation. | beilstein-journals.orgnih.gov |
| From NHC·CO₂ Adducts | Thermal decarboxylation of a zwitterionic adduct. | Base-free; no salt byproducts; adducts are stable. | Requires heating; adduct must be pre-synthesized. | uliege.betcichemicals.com |
Functionalization and Substitution Reactions of the Benzimidazolium Cation
Beyond serving as NHC precursors, benzimidazolium cations can undergo their own functionalization and substitution reactions. The reactivity depends significantly on the substituents on the nitrogen atoms and the reaction conditions.
Studies on 1-methyl-3-phenylaminobenzimidazolium salts have revealed interesting transformations in different media. nih.gov For instance, when heated in an aqueous methanol (B129727) solution, derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) at the 5-position of the benzimidazole (B57391) ring were converted into 5-substituted 1-methyl-2-oxo-2,3-dihydrobenzimidazoles. nih.gov In alkaline media, these same salts decomposed to yield 4-substituted N¹-methyl-2-phenylazoanilines. nih.gov This indicates that the benzimidazolium ring is susceptible to nucleophilic attack and rearrangement, particularly when activated by appropriate substituents. Furthermore, treatment of 1-methyl-3-(4-nitrophenylamino)benzimidazolium salt under alkaline conditions led to the formation of N¹-formyl-N¹-methyl-2-phenylazoaniline, while heating in aqueous methanol resulted in a demethylated product. nih.gov
Nucleophilic substitution at the C2 position can also occur on related precursors. For example, 2-chloro-1-methylbenzimidazole readily reacts with alkoxides like sodium methoxide (B1231860), demonstrating the susceptibility of the C2 position to nucleophilic attack even before quaternization is complete. ijdrt.com
Protonation and Deprotonation Equilibria and their Influence on Reactivity
The chemistry of this compound is dominated by the protonation and deprotonation equilibrium at the C2 carbon. The acidity of the C2-H proton is a crucial thermodynamic parameter that dictates the ease of NHC formation. dur.ac.uk Understanding the kinetic and thermodynamic acidities of these azolium salts is fundamental to controlling their role in organocatalysis. dur.ac.uk
Mechanistic Investigations of this compound Transformations
Mechanistic studies have provided significant insight into the transformations of benzimidazolium salts and their derived complexes. A key reaction pathway that has been investigated is the base-mediated transformation of metal-NHC complexes. It has been shown that Pd(II) and Pt(II) complexes derived from benzimidazolium precursors can react with bases like t-BuOK or KOH. nih.gov This reaction does not always lead to a stable catalytic species; instead, it can promote a transformation via an "O–NHC coupling" mechanism, resulting in the formation of 2-oxo-substituted azoles (azolones) and the reduction of the metal to M(0) species. nih.gov This process represents a potential deactivation pathway for M/NHC catalysts in base-mediated reactions.
The decomposition mechanism of substituted 1-methyl-3-phenylaminobenzimidazolium salts has also been explored. nih.gov The rate of decomposition in alkaline media was found to increase with the presence of stronger electron-withdrawing substituents on the benzimidazole ring, pointing to a mechanism involving nucleophilic attack on the heterocyclic core. nih.gov Furthermore, mechanistic proposals for the formation of heterocyclic compounds often involve single-electron transfer (SET) pathways, especially in the presence of transition metals like copper. beilstein-journals.org These detailed investigations are crucial for optimizing reaction conditions and designing more stable and efficient catalytic systems based on the this compound framework.
Coordination Chemistry of 1 Methyl 2h Benzimidazol 1 Ium As a Ligand Precursor
Synthesis and Characterization of Metal-NHC Complexes Derived from 1-Methyl-2H-benzimidazol-1-ium
The deprotonation of the C2-carbon of the this compound salt generates the corresponding N-heterocyclic carbene, which can then be coordinated to a metal center. The resulting metal-NHC complexes are generally stable and can be characterized using various spectroscopic and crystallographic techniques.
The synthesis of palladium(II)-NHC complexes derived from this compound has been successfully achieved through the reaction of the benzimidazolium salt with a palladium(II) precursor in the presence of a base. For instance, the reaction of 1-methyl-1H-benzimidazolium iodide with palladium(II) acetate (B1210297) in a 2:1 molar ratio at 100 °C for 48 hours yields a di-carbene palladium(II) complex. This complex features two 1-methylbenzimidazol-2-ylidene ligands coordinated to the palladium center. The characterization of such complexes is typically performed using NMR spectroscopy, where the disappearance of the acidic C2-proton signal of the benzimidazolium salt and the appearance of a new signal for the C2-carbon of the NHC ligand in the 13C NMR spectrum confirm the formation of the complex.
A common synthetic route involves the use of a silver-NHC intermediate, which then undergoes transmetalation with a palladium(II) salt. This method often leads to cleaner products and higher yields.
Table 1: Selected Palladium(II)-NHC Complex Synthesis
| Reactants | Conditions | Product |
| 1-Methyl-1H-benzimidazolium iodide, Palladium(II) acetate | 100 °C, 48 hours | Di-(1-methylbenzimidazol-2-ylidene)palladium(II) iodide |
Gold(I)-NHC complexes featuring the 1-methylbenzimidazol-2-ylidene ligand have been synthesized and characterized. A general method for the synthesis of these complexes involves the reaction of the this compound salt with a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), in the presence of a base like K2CO3. This reaction proceeds smoothly to give the corresponding linear [Au(NHC)Cl] complex. The resulting complexes are typically colorless, crystalline solids that are stable in air and moisture.
The synthesis of gold(III)-NHC complexes is more challenging due to the higher oxidation state of the metal. However, methods have been developed to access these compounds, often starting from a gold(I)-NHC precursor followed by oxidation.
Table 2: Synthesis of a Gold(I)-NHC Complex
| Reactants | Base | Product |
| This compound salt, (tht)AuCl | K2CO3 | Chloro(1-methylbenzimidazol-2-ylidene)gold(I) |
Cadmium(II)-NHC complexes based on the 1-methylbenzimidazol-2-ylidene ligand have also been reported. The synthesis of these complexes can be achieved by reacting a cadmium(II) salt, such as CdI2, with the benzimidazolium salt in the presence of a suitable base. For example, the reaction of 1-methyl-1H-benzimidazolium iodide with cadmium iodide leads to the formation of a dimeric cadmium(II) complex, [Cd(L)(μ-I)I]2, where L is the 1-methylbenzimidazol-2-ylidene ligand. The structure of this complex reveals a dimeric nature with bridging iodide ligands.
Another synthetic approach involves the reaction of a pre-formed silver-NHC complex with a cadmium(II) salt, which proceeds via a transmetalation reaction. This method has been used to synthesize various cadmium(II)-NHC complexes with different ancillary ligands.
Structural Analysis of Coordination Modes and Geometries at Metal Centers
The coordination chemistry of 1-methylbenzimidazol-2-ylidene with metal centers has been extensively studied using single-crystal X-ray diffraction. This technique provides detailed information about the coordination modes of the NHC ligand and the geometries at the metal centers.
In palladium(II) complexes, the 1-methylbenzimidazol-2-ylidene ligand typically coordinates in a monodentate fashion through the C2-carbon atom. The palladium center usually adopts a square planar geometry, which is characteristic of d8 metal ions like Pd(II).
For gold(I) complexes, a linear geometry is commonly observed, with the gold atom being two-coordinate. The NHC ligand and another ligand, typically a halide, are positioned on opposite sides of the gold atom.
In the case of cadmium(II) complexes, a variety of coordination geometries have been observed. For instance, in the dimeric complex [Cd(L)(μ-I)I]2, the cadmium centers are four-coordinate and adopt a distorted tetrahedral geometry. The bridging iodide ligands link the two cadmium centers, resulting in a dinuclear structure. In other cadmium(II)-NHC complexes, different coordination numbers and geometries can be achieved depending on the nature of the other ligands present in the coordination sphere.
Ligand Design Principles and Steric/Electronic Effects of Derived NHCs
The 1-methylbenzimidazol-2-ylidene ligand possesses distinct steric and electronic properties that influence the structure and reactivity of its metal complexes. The electronic properties of NHCs are often quantified by their Tolman electronic parameter (TEP), which is a measure of their electron-donating ability. The 1-methylbenzimidazol-2-ylidene ligand is a strong σ-donor, which contributes to the formation of stable metal-ligand bonds.
The steric bulk of the NHC ligand can be tuned by modifying the substituents on the nitrogen atoms of the benzimidazole (B57391) ring. However, in the case of 1-methylbenzimidazol-2-ylidene, the steric profile is relatively fixed. The presence of the fused benzene (B151609) ring imparts a certain degree of rigidity and steric hindrance around the metal center. These steric and electronic effects play a crucial role in determining the coordination number and geometry of the resulting metal complexes, as well as their catalytic activity.
Formation of Supramolecular Assemblies and Coordination Polymers involving Benzimidazolium Units
The ability of metal-NHC complexes derived from this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of supramolecular assemblies and coordination polymers. For example, the presence of C-H donors and halide acceptors in cadmium(II)-NHC complexes can lead to the formation of extended networks through C-H···X hydrogen bonds.
Furthermore, the benzimidazolium units themselves can act as building blocks for supramolecular structures. The interplay of coordination bonds and intermolecular interactions can give rise to complex architectures with interesting properties. The self-assembly of these systems is governed by the specific nature of the metal ion, the NHC ligand, and the counter-ions present in the structure.
Catalytic Applications of N Heterocyclic Carbenes Derived from 1 Methyl 2h Benzimidazol 1 Ium
Applications in Transition Metal-Catalyzed Reactions
N-Heterocyclic carbenes derived from the 1-methyl-2H-benzimidazol-1-ium salt have become valuable ancillary ligands in organometallic chemistry, largely due to their capacity to form highly stable bonds with transition metals. scripps.edu This stability, often surpassing that of traditional phosphine (B1218219) ligands, makes the resulting metal complexes robust and highly active in a multitude of catalytic reactions. scripps.eduopenmedicinalchemistryjournal.com The electronic properties of these NHCs can be fine-tuned by altering substituents on the benzimidazole (B57391) ring, thereby influencing the catalytic behavior of the associated metal complex. openmedicinalchemistryjournal.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Direct Arylation)
Palladium complexes incorporating NHC ligands derived from 1-methyl-benzimidazole have shown significant activity in cross-coupling reactions, a cornerstone of carbon-carbon bond formation. nih.gov These catalysts have proven effective in Suzuki-Miyaura reactions, which couple aryl halides with arylboronic acids to form biaryls—a structure prevalent in pharmaceuticals and advanced materials. beilstein-journals.orggoogle.com
In addition to traditional cross-coupling, these palladium-NHC complexes are efficient catalysts for direct C-H arylation. researchgate.net This method offers a more atom-economical route by activating a C-H bond directly, avoiding the need for pre-functionalized starting materials. For instance, palladium(II)-NHC complexes derived from benzimidazolium salts have been successfully used for the direct C5-arylation of furan (B31954) and thiophene (B33073) derivatives with various aryl bromides. researchgate.net The catalysts demonstrate high regioselectivity and yield good to excellent conversions under relatively low catalyst loading. researchgate.net
Table 1: Performance of 1-Methyl-benzimidazole Derived Pd-NHC Complexes in Cross-Coupling Reactions This table is interactive and represents a summary of reported findings.
| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Source |
| Suzuki-Miyaura | Phenylboronic acid + Benzoyl chloride | 1-Methyl-benzimidazole-NHC-Pd(II) complex | Base, Solvent | Good to Excellent | nih.gov |
| Direct C-H Arylation | 2-Acetylfuran + 4-Bromotoluene | Benzimidazole-NHC-Pd(II) complex | KOAc, DMAc, 150°C, 2h | 85% | researchgate.net |
| Direct C-H Arylation | 2-Acetylthiophene + 4-Bromotoluene | Benzimidazole-NHC-Pd(II) complex | KOAc, DMAc, 150°C, 2h | 92% | researchgate.net |
| Direct C-H Arylation | N-Methylpyrrole-2-carboxaldehyde + 4-Chlorotoluene | Benzimidazole-NHC-Pd(II) complex | KOAc, DMAc, 150°C, 2h | 78% | researchgate.net |
Asymmetric Catalysis (e.g., Asymmetric Borylation, Conjugate Addition)
The development of chiral NHCs has opened new avenues in asymmetric catalysis, where the creation of a specific stereoisomer is desired. By introducing chirality into the NHC ligand structure, chemists can construct a well-defined chiral environment around a metal center. mdpi.com Chiral NHCs derived from benzimidazolium salts have been developed and applied in enantioselective transformations. researchgate.net
A notable application is the asymmetric conjugate borylation of α,β-unsaturated esters. In-situ generated carbenes from chiral benzimidazolium salts have been shown to catalyze this reaction with high enantioselectivity, achieving up to 85% enantiomeric excess (ee) with a catalyst loading of just 0.5 mol%. researchgate.net This method provides a direct route to chiral organoboron compounds, which are valuable intermediates in organic synthesis.
Copper-NHC complexes are also prominent in asymmetric catalysis, particularly in conjugate addition reactions. beilstein-journals.org Chiral NHC-Cu(I) complexes have been employed for the enantioselective addition of nucleophiles to α,β-unsaturated ketones and esters, demonstrating the versatility of these ligand systems across different metals and reaction types. beilstein-journals.org
Table 2: Chiral Benzimidazole-NHC in Asymmetric Borylation This table is interactive and represents a summary of reported findings.
| Substrate | Catalyst System | Catalyst Loading | Enantiomeric Excess (ee) | Source |
| α,β-Unsaturated Ester | In-situ generated chiral benzimidazole carbene | 0.5 mol% | Up to 85% | researchgate.net |
| α,β-Unsaturated Ester | Chiral 3,4-dihydro-quinazolinium derived NHC | 1 mol% | Up to 93% | nih.gov |
Olefin Metathesis and Cyclopropanation
Ruthenium-based olefin metathesis catalysts have been revolutionized by the introduction of NHC ligands, leading to the development of highly active and stable "second-generation" catalysts. beilstein-journals.orgmdpi.com These complexes exhibit improved efficiency and a broader tolerance for various functional groups. caltech.edu NHCs derived from benzimidazolium salts can be incorporated into ruthenium-arene complexes, which are effective precursors for in-situ catalytic applications in both olefin metathesis and cyclopropanation. uliege.beresearchgate.net
For instance, imidazol(in)ium-2-carboxylates, which serve as stable precursors that release the NHC upon decarboxylation, have been used in conjunction with ruthenium dimers to promote the ring-opening metathesis polymerization (ROMP) of cyclic olefins like cyclooctene. uliege.beresearchgate.net These systems have shown catalytic activity comparable to pre-formed, well-defined ruthenium-NHC complexes. uliege.be
Similarly, these ruthenium-NHC systems can catalyze cyclopropanation reactions, a key method for synthesizing three-membered carbocyclic rings. harvard.edu The reaction between an olefin, such as styrene, and a diazo compound can be effectively promoted by these in-situ generated catalysts. uliege.beresearchgate.net
Role of Derived NHCs in Metal-Free Catalysis
Beyond their role as ligands in organometallic chemistry, N-heterocyclic carbenes are powerful nucleophilic organocatalysts in their own right. rsc.org The carbene generated from this compound can initiate a variety of transformations without the need for a transition metal. This mode of catalysis often relies on the concept of "umpolung" or polarity reversal, where the NHC transforms an electrophilic center, such as the carbonyl carbon of an aldehyde, into a nucleophilic species. ncsu.edu
A classic example of NHC organocatalysis is the benzoin (B196080) condensation. The Breslow intermediate, formed from the addition of the NHC to an aldehyde, is a key nucleophilic species that drives the C-C bond formation. ncsu.edu While the initial discoveries predated the isolation of stable carbenes, modern NHCs derived from precursors like this compound are highly effective for these reactions. Other important metal-free reactions catalyzed by NHCs include the Stetter reaction, transesterification, and various annulation reactions to synthesize complex heterocyclic structures. researchgate.netrsc.org Abnormal NHCs (aNHCs) have also been shown to be efficient metal-free catalysts for the ring-opening polymerization of cyclic esters. rsc.org
Future Directions and Emerging Research Avenues for 1 Methyl 2h Benzimidazol 1 Ium Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to benzimidazole (B57391) derivatives and their corresponding benzimidazolium salts is a primary focus of ongoing research. Traditional methods often involve harsh reaction conditions or the use of expensive and toxic catalysts. doi.org Future work will prioritize green chemistry principles to overcome these limitations.
Key research directions include:
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a promising approach. doi.org For instance, nanocatalysts like SnFe₂O₄ nanoparticles and magnetically separable catalysts such as Fe₃O₄@SiO₂/collagen have been employed for the synthesis of benzimidazole derivatives, offering advantages in catalyst recovery and reuse. doi.org
Transition-Metal-Free Reactions: Methods that avoid transition metals are highly desirable. An established approach uses molecular iodine (I₂) to mediate an intramolecular sp³ C–H amination of aniline (B41778) derivatives, forming benzimidazolium frameworks under mild conditions. acs.org
Green Solvents and Catalysts: The use of deep eutectic solvents (DES) as both solvent and catalyst represents a significant advancement in green synthesis. mdpi.com Similarly, employing reusable catalysts like CaAl₂O₄ nanophosphors for the synthesis of benzimidazole-based compounds highlights a move towards more sustainable processes. tandfonline.com
One-Pot Syntheses: Streamlining synthetic procedures into one-pot reactions improves efficiency and reduces waste. Efficient one-pot, three-component syntheses have been developed for various benzimidazole derivatives using heterogeneous catalysts. doi.orgresearchgate.net
A recent study demonstrated a highly efficient, ambient-temperature synthesis of benzimidazoles using a Co(acac)₂/H₂O₂ catalytic system under solvent-free conditions, achieving excellent yields in short reaction times. mdpi.com
Table 1: Comparison of Sustainable Synthetic Methods for Benzimidazole Scaffolds
| Method | Catalyst / Reagent | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Fe₃O₄@SiO₂/collagen | Magnetically recyclable, reusable for up to 4 runs | doi.org |
| Transition-Metal-Free | Molecular Iodine (I₂) | Avoids transition metals, operationally simple | acs.org |
| Green Catalysis | CaAl₂O₄ nanophosphors | Reusable, low-cost, mild reaction conditions | tandfonline.com |
| Cobalt-Mediated Redox | Co(acac)₂ / H₂O₂ | Ambient temperature, solvent-free, high yields (82-97%) | mdpi.com |
Development of Advanced Spectroscopic and In-Situ Characterization Techniques
A deeper understanding of reaction mechanisms, intermediate species, and material properties requires the development and application of sophisticated characterization techniques. For benzimidazolium-based systems, in-situ and advanced spectroscopic methods are crucial for real-time analysis.
Future research will likely focus on:
In-Situ Reaction Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and online Nuclear Magnetic Resonance (NMR) are invaluable for studying reaction kinetics and identifying transient intermediates that are difficult to isolate. figshare.com These methods have been used to monitor the formation of lithiated benzimidazole intermediates, providing crucial process understanding. figshare.com
Advanced NMR and Diffraction: Solid-state NMR is a powerful tool for characterizing the structure of polymeric materials derived from benzimidazoles, such as molecular composites. researchgate.net Single-crystal X-ray diffraction, coupled with theoretical analyses like Hirshfeld surface analysis, provides detailed insights into the intermolecular interactions that stabilize the crystal packing of benzimidazolium salts. royalsocietypublishing.orgnih.gov
Spectroscopy for Electrochemical Systems: In applications like electrochemical CO₂ reduction, where imidazolium-based ionic liquids are often used, in-situ spectroscopic methods are essential. rsc.org Techniques such as Raman and infrared absorption spectroscopy can identify molecular species and interactions at the electrode-electrolyte interface, helping to elucidate reaction mechanisms. rsc.org
Coupled Techniques: The use of coupled techniques, such as thermogravimetric analysis coupled with mass spectrometry (TG-MS), allows for simultaneous investigation of thermal stability and the identification of gaseous products evolved during decomposition. mdpi.com
Table 2: Advanced Characterization Techniques for Benzimidazolium Systems
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| In-Situ FTIR/Online NMR | Real-time reaction kinetics, intermediate identification | Monitoring nucleophilic addition of benzimidazole | figshare.com |
| Single-Crystal X-ray Diffraction | Molecular structure, crystal packing | Elucidating intermolecular interactions in benzimidazolium salts | royalsocietypublishing.org |
| Solid-State NMR | Phase segregation, molecular mobility | Characterizing rigid-rod polymer blends with poly(benzimidazole) | researchgate.net |
| In-Situ Raman Spectroscopy | Catalyst structure, reaction sites | Investigating CO₂ reduction on electrodes in imidazolium (B1220033) electrolytes | rsc.org |
Integration of High-Throughput Computational Screening and Machine Learning Approaches in Design
The vast chemical space of possible benzimidazolium derivatives necessitates efficient methods for predicting properties and identifying promising candidates for specific applications. Computational screening and machine learning (ML) are emerging as indispensable tools for accelerating the design and discovery process.
Key trends in this area include:
Accelerated Catalyst Discovery: ML models can rapidly screen large libraries of potential catalysts to predict their performance. umich.edu These models are trained on data from quantum mechanical calculations or experiments to find correlations between catalyst structure and activity or selectivity. umich.eduresearchgate.net This approach can guide the synthesis of more effective catalysts by identifying key structural features. researchgate.net
Ionic Liquid Screening: Computational methods are used to screen millions of potential ionic liquids (ILs) for desired properties like viscosity, density, thermal stability, and gas solubility. ntnu.noosti.gov Approaches range from quantum structure-property relationship (QSPR) methods to models based on Density Functional Theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). ntnu.noosti.gov
Predictive Modeling for Organocatalysis: For complex processes like enantioselective organocatalysis, ML can build models that predict the selectivity of a catalyst for a given reaction, helping to circumvent laborious experimental screening. beilstein-journals.orgu-tokyo.ac.jp
Bridging Computational and Experimental Data: A significant challenge is the availability of large, high-quality datasets for training ML models. researchgate.net Future efforts will focus on creating more robust databases and developing ML workflows that integrate computational modeling with experimental synthesis and testing to create a closed-loop discovery cycle. umich.edu
A recent study demonstrated a large-scale computational screening of 8 million ionic liquids using machine learning to estimate key properties, followed by DFT calculations for the most promising candidates for applications in gas separation and cellulose (B213188) dissolution. ntnu.no
Rational Design of Highly Efficient and Selective Catalytic Systems
The 1-Methyl-2H-benzimidazol-1-ium cation is a precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands in transition-metal catalysis. The rational design of catalytic systems based on this scaffold aims to create catalysts with superior activity, selectivity, and stability.
Future research will concentrate on:
Functionalized NHC Ligands: Tailoring the electronic and steric properties of benzimidazolium-based NHC ligands can significantly influence the outcome of catalytic reactions. mdpi.comtcichemicals.com Introducing bulky or functional groups onto the benzimidazolium framework allows for fine-tuning of the catalyst's performance in reactions like the Suzuki-Miyaura cross-coupling. mdpi.com
Immobilized Catalysts: Anchoring benzimidazolium-based catalysts onto solid supports, such as polymers or inorganic materials, facilitates catalyst separation and recycling, enhancing the sustainability of the process. usask.ca Imidazolium-based ionic liquids have been used as media for the synthesis and stabilization of nanoparticle catalysts, creating quasi-homogeneous systems that are highly active and reusable. usask.ca
Multi-functional Catalytic Systems: Designing materials that incorporate multiple active sites can lead to synergistic effects and enhanced catalytic performance. acs.org For example, covalent organic frameworks (COFs) based on benzimidazolium have been developed with multiple active sites for the metal-free conversion of CO₂ into cyclic carbonates. sciengine.com
Photocatalysis and Electrocatalysis: Benzimidazolium derivatives can play roles in photocatalytic and electrocatalytic systems, for instance, by enhancing CO₂ reduction on semiconductor quantum dots or acting as components in electrolytes for electrochemical reactions. bohrium.comarabjchem.org
Table 3: Examples of Rationally Designed Benzimidazolium-Based Catalytic Systems
| Catalytic System | Application | Key Design Feature | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Xylyl-linked bis-benzimidazolium salts | Suzuki-Miyaura Cross-Coupling | In-situ generated Pd-NHC catalyst with flexible linker | mdpi.com |
| Benzimidazolium-based Covalent Organic Framework (COF) | CO₂ Cycloaddition | Abundant, spatially defined active sites for metal-free catalysis | sciengine.com |
| Polymer-stabilized Pd Nanoparticles in Imidazolium IL | Hydrogenation Reactions | Quasi-homogeneous system with high stability and recyclability | usask.ca |
Innovation in New Functional Materials Based on Benzimidazolium Scaffolds
The benzimidazolium scaffold is a versatile building block for a wide array of advanced functional materials, extending far beyond catalysis. Its properties, including thermal stability, ionic conductivity, and ability to engage in non-covalent interactions, make it suitable for various applications. royalsocietypublishing.orgopenmedicinalchemistryjournal.com
Emerging areas of innovation include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Benzimidazole and its derivatives are excellent ligands for constructing MOFs and coordination polymers. mdpi.comnih.gov These materials exhibit high porosity and tunable structures, making them promising for gas storage and separation (e.g., CO₂ capture), sensing, and catalysis. mdpi.comosti.gov
Stimuli-Responsive Materials: Benzimidazolium-based structures can be incorporated into "smart" materials that respond to external stimuli like pH, ions, or temperature. benthamdirect.commdpi.com Supramolecular gels derived from benzimidazolium can act as sensors for ion recognition. benthamdirect.com
Polymeric Ionic Liquids (PILs): Polymerizing benzimidazolium-based ionic liquids yields PILs with applications such as corrosion inhibitors. acs.org These polymers can form protective films on metal surfaces, for example, on carbon steel in acidic environments. acs.org
Biomaterials and Spintronics: The benzimidazole scaffold's structural similarity to natural nucleotides makes it an interesting component for bioactive compounds and biomaterials. royalsocietypublishing.orgmdpi.com Furthermore, benzimidazole-modified DNA has been investigated as a stable scaffold for creating one-dimensional constructs for potential spintronics applications. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 1,2-dibromobenzene (B107964) |
| 1,3,5-tris(benzimidazolylmethyl)benzene |
| 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride |
| 1,3-bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium chloride |
| 1,3-di(pyridin-2-yl)-1H-benzo[d]imidazol-3-ium chloride |
| 1,3-diphenyl-1H-benzo[d]imidazol-3-ium chloride |
| This compound |
| 2-chloromethyl-1H-benzimidazole |
| 2-mercaptobenzimidazole |
| 2-mercaptomethyl-5-nitro-1H-benzimidazole |
| 4-chloroacetophenone |
| Benzene-1,2-diamine |
| Phenylboronic acid |
| Trimethylsilyl (B98337) chloride |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-2H-benzimidazol-1-ium derivatives?
- Answer : A key method involves cyclization of o-phenylenediamines using CO₂ and H₂ under green chemistry conditions, yielding benzimidazole derivatives with high efficiency . Alternative routes include alkylation of benzimidazole precursors, as demonstrated in the synthesis of mesomorphic compounds using 1-methyl-1H-benzimidazole-based ligands under inert atmospheres . For structural verification, X-ray crystallography (e.g., SHELX refinement) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of this compound derivatives?
- Answer : SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.4233 Å, b = 12.3523 Å) have been reported for related compounds. Hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking can be visualized using software like ORTEP-3 . Refinement with SHELXL ensures accuracy, achieving R factors < 0.07 in high-resolution studies .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C–N stretching at ~1600 cm⁻¹, N–H bending in benzimidazole rings) .
- NMR : ¹H NMR reveals methyl group protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms quaternary carbons in the benzimidazole core .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 610.59 for C₃₀H₂₆N₈O₇) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound salts?
- Answer : Hydrogen bonds (e.g., N⁺–H···O⁻ in picrate salts) and van der Waals forces dominate packing. For example, in a triclinic crystal system, adjacent molecules form chains via N–H···O interactions (2.89–3.12 Å), stabilizing the lattice . Computational tools like Hirshfeld surface analysis quantify interaction contributions (e.g., 12% H-bonding, 45% van der Waals) .
| Interaction Type | Distance (Å) | Contributing Atoms | Reference |
|---|---|---|---|
| N–H···O | 2.89–3.12 | N1–H1···O7 | |
| π-π stacking | 3.45–3.78 | Benzene rings |
Q. What strategies optimize the synthesis of this compound-based mesomorphic materials?
- Answer : Introducing alkyl chains or electron-withdrawing groups (e.g., –NO₂, –CN) enhances mesophase stability. For example, 1-methyl-1H-benzimidazole derivatives with dodecyl chains exhibit smectic phases at 120–150°C . Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) confirm phase transitions, while DFT calculations predict molecular alignment in liquid crystalline states .
Q. How can computational chemistry aid in understanding the electronic properties of this compound derivatives?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.2 eV), indicating charge-transfer potential. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., N atoms in benzimidazole), guiding reactivity predictions . TD-DFT further correlates UV-Vis absorption bands (e.g., λₘₐₓ ~290 nm) with electronic transitions .
Q. What challenges arise in refining disordered structures of this compound derivatives using X-ray data?
- Answer : Disordered methyl or counterion groups (e.g., picrate) require constrained refinement (ISOR/SADI commands in SHELXL). High thermal motion in flexible chains may necessitate TLS parameterization. Multi-component refinement resolves overlapping electron density, achieving data-to-parameter ratios > 12:1 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
